molecular formula C14H10Cl2N2O3 B2748511 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide CAS No. 478048-25-8

3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide

Cat. No. B2748511
CAS RN: 478048-25-8
M. Wt: 325.15
InChI Key: FQVOTCMHAACAPO-UHFFFAOYSA-N
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Description

“3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide” is a chemical compound . It is a derivative of dichlorobenzamide .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, including “3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide”, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of “3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide” and other dichlorobenzamide derivatives has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide” include the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds . The reactions occur in N,N′-dimethylformamide solution at 60 °C .

Scientific Research Applications

Crystal Structure Analysis

Studies on related compounds, such as 3-Acetoxy-2-methyl-N-(4-nitrophenyl)benzamide, highlight the importance of the amide functional group in organic and bioorganic chemistry due to its wide range of uses in biological, pharmaceutical, industrial, and agricultural sectors. Crystal structure determination through X-ray diffraction provides insights into molecular geometries and bonding, facilitating the understanding of substance properties and reactivity (Kansız et al., 2018).

Synthesis and Characterization

The synthesis of related benzamide compounds, such as 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, involves multiple steps including refluxing, treatment with thionyl chloride, and characterization through spectroscopic and elemental analysis. These processes are crucial for confirming the structures of synthesized compounds and for exploring their potential applications in various fields (Saeed et al., 2010).

Antimicrobial Activity

Research on thiourea derivatives related to 3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide demonstrates significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of novel anti-microbial agents with antibiofilm properties, highlighting the relevance of such compounds in addressing bacterial resistance (Limban et al., 2011).

Antidiabetic and Antitumor Potential

Investigations into N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential underscore their effectiveness as inhibitors against α-glucosidase and α-amylase enzymes. Moreover, some compounds exhibit antimicrobial potential, indicating a broad spectrum of biological activities that could lead to the development of new therapeutic agents (Thakal et al., 2020). Additionally, benzothiazole derivatives have been synthesized and evaluated for potent antitumor activities, demonstrating significant inhibitory effects on tumor growth and suggesting their potential as cancer therapeutic agents (Yoshida et al., 2005).

properties

IUPAC Name

3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-17(12-3-2-4-13(8-12)18(20)21)14(19)9-5-10(15)7-11(16)6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVOTCMHAACAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-methyl-N-(3-nitrophenyl)benzamide

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